Cyclopenol
Overview
Description
Cyclopenol is a naturally occurring 7-membered 2,5-dioxopiperazine alkaloid isolated from the extract of fungus Penicillium cyclopium, Penicillium sclerotiorum etc . It has phytotoxic and antimicrobial activities .
Synthesis Analysis
Cyclopenol can be converted into the quinolone viridicatol by the enzyme cyclopenase present in the conidia . A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of alkaloidal quinolone viridicatol .Molecular Structure Analysis
Cyclopenol has a molecular formula of C17H14N2O4 . The molecular weight is 310.304 Da .Chemical Reactions Analysis
Cyclopenol is a fungal metabolite isolated from an Australian marine-derived isolate of Aspergillus versicolor (MST-MF495) .Physical And Chemical Properties Analysis
Cyclopenol has a density of 1.5±0.1 g/cm3 . Its boiling point is 633.2±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 97.0±3.0 kJ/mol . The flash point is 336.7±31.5 °C . The index of refraction is 1.720 . The molar refractivity is 81.5±0.4 cm3 . It has 6 H bond acceptors and 2 H bond donors .Scientific Research Applications
Biofuel Research
One notable application of cyclopenol-related compounds is in biofuel research. For instance, cyclopentanol , a compound structurally similar to cyclopenol, has been investigated for its potential as an alternative biofuel. Studies using an optical engine to examine the combustion characteristics of cyclopentanol/diesel fuel blends show that cyclopentanol can improve combustion efficiency and reduce soot emission when blended with diesel. This research highlights cyclopentanol's promise in enhancing fuel properties and contributing to more sustainable fuel options (Hao Chen et al., 2020).
Pharmaceutical Applications
Cyclopenol's structural relatives, cyclodextrins , have extensive applications in pharmaceutics. These cyclic oligosaccharides can enhance the bioavailability of drugs by forming water-soluble inclusion complexes with small molecules. Their biocompatibility and low toxicity make them invaluable in developing pharmaceutical formulations, improving drug solubility, stability, and efficacy (Mark E. Davis & M. Brewster, 2004).
Medical Research
In medical research, compounds structurally related to cyclopenol, such as cyclams , are explored for their strong binding to metal ions, which is crucial for developing diagnostic and therapeutic agents. The unique properties of cyclams, including their potential in AIDS treatment and stem cell mobilization, underscore the importance of cyclopenol and its analogs in advancing medical science (Xiangyang Liang & P. Sadler, 2004).
Drug Delivery Research
Cyclodextrins, related to cyclopenol, also play a significant role in drug delivery. Their ability to form inclusion complexes with hydrophobic drugs has been leveraged to enhance drug delivery across various administration routes, including ocular, nasal, and pulmonary. This highlights the potential of cyclopenol and its derivatives in creating more effective and targeted drug delivery systems (P. Jansook, N. Ogawa, & T. Loftsson, 2018).
Therapeutic Applications
Research on cyclophosphamide, another compound related to cyclopenol, provides insights into its immunosuppressive and chemotherapeutic applications. While this research often delves into drug dosages and side effects, the underlying mechanisms—such as the selective suppression of regulatory T cells—offer a glimpse into the therapeutic potential of cyclopenol-related compounds in treating cancer and autoimmune diseases (M. Ahlmann & G. Hempel, 2016).
Safety And Hazards
properties
IUPAC Name |
3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDNYDPRCCDQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.